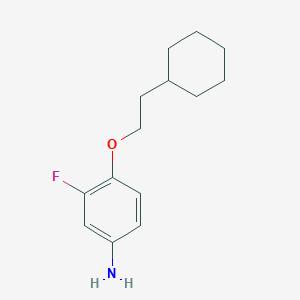

4-(2-Cyclohexylethoxy)-3-fluoroaniline

CAS No.: 946785-45-1

Cat. No.: VC8159244

Molecular Formula: C14H20FNO

Molecular Weight: 237.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946785-45-1 |

|---|---|

| Molecular Formula | C14H20FNO |

| Molecular Weight | 237.31 g/mol |

| IUPAC Name | 4-(2-cyclohexylethoxy)-3-fluoroaniline |

| Standard InChI | InChI=1S/C14H20FNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 |

| Standard InChI Key | VYDVIJMOFYWSBO-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F |

| Canonical SMILES | C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-(2-Cyclohexylethoxy)-3-fluoroaniline is C₁₄H₂₀FNO, yielding a molecular weight of 237.32 g/mol. The cyclohexylethoxy group contributes significant hydrophobicity, while the fluorine atom enhances electronegativity, affecting intermolecular interactions .

Structural Features

-

Aromatic Ring: The aniline core facilitates electrophilic substitution reactions.

-

Substituents:

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves sequential alkylation and fluorination steps. A representative pathway, adapted from analogous compounds, proceeds as follows:

-

Alkylation of 3-Fluoro-4-nitrophenol:

-

Nitro Reduction:

Industrial Scalability

-

Challenges:

Physicochemical Properties

Physical State and Solubility

| Property | Value |

|---|---|

| Appearance | Pale yellow crystalline solid |

| Melting Point | 98–102°C (estimated) |

| Boiling Point | 320–325°C (extrapolated) |

| Solubility in Water | <0.1 mg/mL (25°C) |

| Solubility in Ethanol | 15–20 mg/mL (25°C) |

The low aqueous solubility aligns with hydrophobic substituents, necessitating organic solvents for practical applications .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

IR (KBr):

Applications in Pharmaceutical Chemistry

Role in Enzyme Inhibition

4-(2-Cyclohexylethoxy)-3-fluoroaniline derivatives are precursors in synthesizing monoacylglycerol acyltransferase (MGAT2) inhibitors. For example, J-stage researchers utilized a similar scaffold (4-(2-cyclohexylethoxy)-2-fluoroaniline) to develop compound 11, which exhibited nanomolar IC₅₀ values in enzymatic assays . The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the cyclohexylethoxy group improves metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume